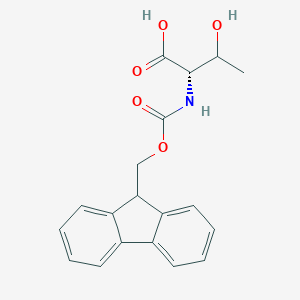

(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-allothreonine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYULCCKKLJPNPU-GTNSWQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (((9H-Fluoren-9-yl)methoxy)carbonyl)-L-allothreonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-allothreonine, commonly known as Fmoc-L-allothreonine, is a protected amino acid derivative crucial for the synthesis of peptides and peptidomimetics. As a diastereomer of the proteinogenic amino acid L-threonine, L-allothreonine offers unique stereochemical properties that can influence the secondary structure and biological activity of peptides.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function allows for its use in solid-phase peptide synthesis (SPPS) under mild basic conditions, providing an orthogonal protection strategy to acid-labile side-chain protecting groups.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of Fmoc-L-allothreonine, detailed experimental protocols for its use, and a discussion of its applications in research and drug development.

Core Properties

Fmoc-L-allothreonine is a white to off-white crystalline powder.[3] Its core properties are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| Chemical Formula | C₁₉H₁₉NO₅ | [3][4] |

| Molecular Weight | 341.36 g/mol | [4] |

| Melting Point | 152 - 159 °C | [3] |

| Appearance | White to off-white powder | [3][5] |

| Purity (typical) | ≥ 99% (HPLC) | [3] |

| Storage Conditions | 0 - 8 °C | [3][6] |

Solubility

Optical Rotation

A specific optical rotation value for Fmoc-L-allothreonine is not consistently reported in publicly available literature. However, the optical rotation for the enantiomer, Fmoc-D-allothreonine with a tert-butyl protected side chain (Fmoc-D-allo-Thr(tBu)-OH), is reported as [α]D²⁰ = -21.6 ± 2º (c=1 in EtOAc).[8] It can be reasonably inferred that the optical rotation for Fmoc-L-allothreonine would be of a similar magnitude but with a positive sign. The Global Substance Registration System (GSRS) also indicates a positive optical activity for Fmoc-L-allo-Threonine.[4]

Spectroscopic Data

Detailed spectroscopic data for Fmoc-L-allothreonine is not widely published. However, data for the parent compound, L-allothreonine, can be used as a reference for the core amino acid structure.

¹H NMR Spectroscopy (L-allothreonine)

-

Solvent: D₂O

-

Frequency: 300 MHz

-

Chemical Shifts (ppm): 4.358 (d, J=3.9 Hz), 3.848 (d, J=6.6 Hz), 1.216 (d)[9]

¹³C NMR Spectroscopy (L-threonine derivative)

-

The chemical shifts of the carbonyl carbons in N-Boc-L-threonine have been studied and show solvent dependency.[10] Similar behavior would be expected for the Fmoc-protected analogue.

IR Spectroscopy (L-allothreonine)

-

Characteristic peaks for amino acids include vibrations of the amino group, carboxyl group, and the carbon skeleton.

Mass Spectrometry (L-allothreonine)

-

Electron Ionization (EI): The fragmentation of L-allothreonine under EI has been studied, with major fragments corresponding to the loss of the carboxyl group and side-chain cleavages.[11]

-

Electrospray Ionization (ESI): ESI-MS/MS of threonine typically shows losses of water and the formic acid group.[12]

Experimental Protocols

The primary application of Fmoc-L-allothreonine is in solid-phase peptide synthesis (SPPS). Below are detailed protocols for its incorporation into a growing peptide chain.

Synthesis of Fmoc-L-allothreonine

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for the incorporation of an Fmoc-protected amino acid, such as Fmoc-L-allothreonine, into a peptide chain during SPPS.

References

- 1. Allothreonine - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. FMOC-ALLO-THR-OH | 146306-75-4 [amp.chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. chemimpex.com [chemimpex.com]

- 9. allo-DL-Threonine(144-98-9) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. physchemres.org [physchemres.org]

- 12. Amino acids [medizin.uni-muenster.de]

Fmoc-L-allothreonine chemical structure and stereochemistry

An In-Depth Technical Guide to Fmoc-L-allothreonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-allothreonine is a derivative of the amino acid allothreonine, which is a diastereomer of the more common L-threonine.[1] It serves as a crucial building block in the synthesis of peptides and peptidomimetics, particularly in drug discovery and development.[2] The attachment of the fluorenylmethoxycarbonyl (Fmoc) protecting group to the alpha-amino group allows for its use in Fmoc-based solid-phase peptide synthesis (SPPS), a widely adopted methodology for the efficient and rapid construction of peptide chains.[3][4] This guide provides a comprehensive overview of the chemical structure, stereochemistry, physicochemical properties, and application of Fmoc-L-allothreonine in synthetic chemistry.

Chemical Structure and Stereochemistry

The defining features of Fmoc-L-allothreonine are the L-allothreonine core and the N-terminal Fmoc protecting group. L-allothreonine possesses two chiral centers, at the alpha-carbon (Cα) and the beta-carbon (Cβ).

Stereochemistry

The absolute stereochemistry of L-allothreonine is (2S, 3S).[5][6] This distinguishes it from its diastereomer, L-threonine, which has a (2S, 3R) configuration. The "allo" prefix denotes this specific diastereomeric form. The precise spatial arrangement of the hydroxyl and methyl groups on the side chain can significantly influence the conformation and biological activity of the final peptide.

-

Systematic Name : (2S,3S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanoic acid[5]

-

SMILES : C--INVALID-LINK--O)NC(=O)OCC1c2ccccc2-c3ccccc31)O[5]

-

InChI : InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17-/m0/s1[5]

References

Fmoc-L-allothreonine (CAS: 146306-75-4): A Comprehensive Technical Guide for Researchers

Fmoc-L-allothreonine is a pseudoproline dipeptide building block utilized in solid-phase peptide synthesis (SPPS) to incorporate the non-proteinogenic amino acid L-allothreonine into peptide sequences. Its unique stereochemistry offers opportunities to modulate peptide conformation and biological activity, making it a valuable tool for researchers, scientists, and drug development professionals. This guide provides an in-depth overview of its properties, synthesis protocols, and applications, with a focus on quantitative data and experimental methodologies.

Core Properties and Specifications

Fmoc-L-allothreonine is a white to off-white powder with a molecular formula of C19H19NO5 and a molecular weight of 341.4 g/mol .[1] It is characterized by the presence of a base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group on the N-terminus, which is standard for SPPS. Key specifications are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 146306-75-4 | [1] |

| Molecular Formula | C19H19NO5 | [1] |

| Molecular Weight | 341.4 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Purity (HPLC) | ≥99% | [1] |

| Melting Point | 152 - 159 °C | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Solid-Phase Peptide Synthesis (SPPS) Protocols

The incorporation of Fmoc-L-allothreonine into a peptide sequence follows the general principles of Fmoc-based SPPS. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support (resin). The key steps are Fmoc deprotection, amino acid coupling, and finally, cleavage of the completed peptide from the resin.

Experimental Workflow for SPPS using Fmoc-L-allothreonine

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating Fmoc-L-allothreonine.

Detailed Methodologies

1. Resin Swelling:

-

Protocol: The solid support resin (e.g., Rink Amide, Wang resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes prior to the first synthesis step. This allows for improved reagent accessibility to the reactive sites on the resin.

2. Fmoc Deprotection:

-

Protocol: The Fmoc protecting group of the resin-bound amino acid is removed by treatment with a 20% (v/v) solution of piperidine in DMF. The reaction is typically carried out for 5-10 minutes at room temperature. The resin is then thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

3. Fmoc-L-allothreonine Coupling:

-

Protocol: Fmoc-L-allothreonine (typically 3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid solution is then added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test.

4. Cleavage and Deprotection:

-

Protocol: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid, most commonly trifluoroacetic acid (TFA), along with scavengers to prevent side reactions. A common cleavage cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The cleavage reaction is usually performed for 2-3 hours at room temperature. The crude peptide is then precipitated with cold diethyl ether, collected by centrifugation, and dried.

Applications in Drug Development and Research

The incorporation of L-allothreonine can significantly impact the conformational properties of a peptide, potentially leading to enhanced biological activity, increased stability against enzymatic degradation, and improved pharmacokinetic profiles. These characteristics make Fmoc-L-allothreonine a valuable building block in the discovery and development of novel peptide-based therapeutics.

Synthesis of Bioactive Peptides

Fmoc-L-allothreonine and its D-enantiomer have been utilized in the synthesis of complex natural products and their analogues. For instance, the solid-phase synthesis of Callipeltin B, a cytotoxic cyclic depsipeptide, involved the incorporation of D-allothreonine residues. The overall yield for the synthesis of this complex molecule was reported to be 15%.[1] This example highlights the feasibility of using allothreonine derivatives in the construction of intricate molecular architectures with potential therapeutic applications.

While specific signaling pathways directly modulated by L-allothreonine-containing peptides are not extensively documented in publicly available literature, the general mechanisms of action for bioactive peptides often involve interactions with cell surface receptors or disruption of cellular membranes. The unique stereochemistry of L-allothreonine can influence these interactions.

Caption: Potential mechanisms of action for bioactive peptides containing L-allothreonine.

Quantitative Data and Considerations

Potential Challenges and Mitigation Strategies:

-

Steric Hindrance: The β-hydroxyl group of threonine derivatives can present steric hindrance during the coupling reaction, potentially leading to incomplete acylation. To overcome this, extended coupling times, double coupling, or the use of more potent coupling reagents like HATU may be necessary.

-

Racemization: As with other amino acids, there is a risk of racemization at the α-carbon during the activation and coupling steps, particularly with prolonged exposure to basic conditions. The use of coupling additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can help to suppress this side reaction.

-

Side-Chain Protection: While the hydroxyl group of threonine is often left unprotected during Fmoc-SPPS, for particularly sensitive sequences or to avoid potential O-acylation, a tert-butyl (tBu) protecting group can be employed on the side chain.

Conclusion

Fmoc-L-allothreonine is a valuable and versatile building block for the synthesis of modified peptides. Its incorporation can introduce unique structural constraints and potentially enhance the therapeutic properties of peptide-based drug candidates. While its use requires careful consideration of coupling conditions to ensure high efficiency and minimize side reactions, the successful synthesis of complex natural products demonstrates its utility in advanced peptide chemistry. Further research into the specific effects of L-allothreonine on peptide structure and function will undoubtedly expand its applications in drug discovery and biomedical research.

References

A Technical Guide to Fmoc-L-allothreonine: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on N-α-(9-Fluorenylmethoxycarbonyl)-L-allothreonine (Fmoc-L-allothreonine), a crucial building block in peptide synthesis and drug discovery. This document outlines its physicochemical properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and analytical methods for characterization.

Physicochemical Properties of Fmoc-L-allothreonine

Fmoc-L-allothreonine is a derivative of the amino acid L-allothreonine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino group. This protecting group is base-labile, allowing for its removal under mild conditions, a cornerstone of Fmoc-based solid-phase peptide synthesis.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉NO₅ | [3][4] |

| Molecular Weight | 341.36 g/mol | [4][5][6] |

| Appearance | White to off-white powder | [3][5] |

| Melting Point | 152 - 159 °C | [3] |

| Purity (HPLC) | ≥ 99% | [3] |

| CAS Number | 146306-75-4 | [3][7] |

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-L-allothreonine into a peptide sequence follows the standard cycle of Fmoc-based SPPS, which involves the iterative deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acid.

General Workflow for Fmoc-SPPS

The following diagram illustrates the fundamental steps in a single cycle of solid-phase peptide synthesis using Fmoc-L-allothreonine.

Caption: General workflow for incorporating Fmoc-L-allothreonine in SPPS.

Detailed Methodologies

2.2.1. Resin Preparation and Swelling

-

Select a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).[8]

-

Place the resin in a reaction vessel and swell it in N,N-dimethylformamide (DMF) for at least 1 hour to ensure optimal reaction conditions.[8]

2.2.2. Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide is a critical step.

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF.[6][8]

-

Agitate the mixture for an initial 2-3 minutes, then drain the solution.[6]

-

Add a fresh portion of the 20% piperidine in DMF solution and continue agitation for an additional 5-15 minutes.[5][6]

-

Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[8]

Caption: Fmoc deprotection reaction scheme.

2.2.3. Coupling of Fmoc-L-allothreonine

The formation of the peptide bond is facilitated by activating the carboxylic acid of Fmoc-L-allothreonine.

-

Dissolve Fmoc-L-allothreonine (typically 3-5 equivalents relative to the resin loading) in DMF.

-

Add a coupling agent, such as HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-5 equivalents), and a base, such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).[9]

-

Pre-activate the mixture for a few minutes before adding it to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours with agitation.[10]

-

Wash the resin extensively with DMF to remove excess reagents and byproducts.[8]

2.2.4. Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

-

Wash the resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail. A common cocktail for peptides without sensitive side chains is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS).[11]

-

Agitate the mixture for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.[11]

Analytical Characterization

The purity and identity of the synthesized peptide containing L-allothreonine should be confirmed using analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of the crude peptide and for its purification.

| Parameter | Typical Conditions |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile |

| Gradient | A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point. |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 214 nm or 220 nm |

Table adapted from a standard peptide analysis protocol.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common techniques for peptide analysis.[12] The observed mass should correspond to the calculated theoretical mass of the peptide containing L-allothreonine. Tandem mass spectrometry (MS/MS) can be employed to confirm the peptide sequence.[3][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to confirm the structure of Fmoc-L-allothreonine and to study the conformation of peptides containing this residue. 1H and 13C NMR spectra provide detailed structural information.[14]

Biological Significance and Applications

L-allothreonine is a diastereomer of the common proteinogenic amino acid L-threonine. While less common in nature, the incorporation of non-proteinogenic amino acids like L-allothreonine into peptides is a valuable strategy in drug design. This modification can:

-

Enhance proteolytic stability: Peptides containing unnatural amino acids are often more resistant to degradation by proteases.

-

Induce specific conformations: The stereochemistry of L-allothreonine can influence the secondary structure of the peptide backbone, potentially leading to more potent or selective biological activity.[15]

-

Serve as a building block for complex molecules: Fmoc-L-allothreonine is utilized in the synthesis of glycopeptides and other modified peptides.[4][16]

Peptides containing D-amino acids, which are also non-proteinogenic, have been found in numerous natural products with diverse biological activities.[17] The study of peptides containing L-allothreonine may similarly uncover novel therapeutic agents.

Conclusion

Fmoc-L-allothreonine is a versatile and essential reagent for the synthesis of modified peptides. A thorough understanding of its properties and the application of robust experimental and analytical protocols are crucial for the successful design and development of novel peptide-based therapeutics and research tools. The methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important amino acid derivative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. genscript.com [genscript.com]

- 3. Threonine versus isothreonine in synthetic peptides analyzed by high-resolution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. peptide.com [peptide.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. chem.uci.edu [chem.uci.edu]

- 9. bachem.com [bachem.com]

- 10. rsc.org [rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. jchemrev.com [jchemrev.com]

- 13. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis of an Fmoc-threonine bearing core-2 glycan: A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Occurrence of D-amino acids in natural products - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Fmoc-L-allothreonine in DMSO and other solvents

An In-depth Technical Guide to the Solubility of Fmoc-L-allothreonine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fmoc-L-allothreonine, a crucial building block in solid-phase peptide synthesis (SPPS). A thorough understanding of its solubility in various organic solvents is paramount for optimizing peptide coupling reactions, ensuring high purity, and achieving reproducible results in drug discovery and development. While specific quantitative solubility data for Fmoc-L-allothreonine is not extensively published, this document compiles available data from closely related analogues and provides detailed experimental protocols for its determination.

Core Concepts in Solubility for Peptide Synthesis

The solubility of Fmoc-protected amino acids is a critical factor influencing the efficiency of coupling steps in SPPS. Inadequate solubility can lead to several challenges:

-

Incomplete Reactions: Undissolved Fmoc-amino acid is unavailable to react with the N-terminus of the growing peptide chain, resulting in deletion sequences in the final product.

-

Slow Reaction Kinetics: Low concentrations of the dissolved amino acid can decelerate the coupling reaction, necessitating longer reaction times or leading to incomplete incorporation.

-

Aggregation: Certain Fmoc-amino acids have a propensity to aggregate in solution, which reduces their effective concentration and hinders reactivity.

Polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are frequently used in SPPS due to their excellent solvating properties for a wide range of organic molecules, including protected amino acids.[1]

Quantitative and Qualitative Solubility Data

| Compound | Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes | Reference |

| O-(tert-Butyl)-N-Fmoc-L-allothreonine | DMSO | 100 | 251.60 | Requires ultrasonic assistance. Use of new, hygroscopic DMSO is recommended. | [2] |

| Fmoc-L-threonine | DMSO | 100 | 251.60 | Requires ultrasonic assistance. | [1] |

| Fmoc-L-threonine | DMF | "clearly soluble" | ~250 | Based on 1 mmole in 2 mL of DMF. | [1] |

| General Fmoc-Amino Acids | DMF | Variable to Good | - | General guide; actual solubility can vary. | [3] |

| General Fmoc-Amino Acids | NMP | Good | - | N-Methyl-2-pyrrolidone is a common alternative to DMF with higher solvating power. | [3] |

| General Fmoc-Amino Acids | DCM | Limited | - | Dichloromethane is generally a poorer solvent for Fmoc-amino acids. | [3] |

| General Fmoc-Amino Acids | Water | Sparingly Soluble | - | The hydrophobic Fmoc group limits solubility in aqueous solutions. | [4] |

Experimental Protocols

For researchers requiring precise solubility data for their specific applications, the following experimental protocol is recommended for determining the solubility of Fmoc-L-allothreonine.

Protocol 1: Determination of Solubility via HPLC

This method involves creating a saturated solution, separating the undissolved solid, and quantifying the dissolved portion using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fmoc-L-allothreonine

-

Selected solvents (e.g., DMSO, DMF, NMP, DCM)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.2 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Fmoc-L-allothreonine to a known volume of the chosen solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a minimum of 24 hours to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vial at high speed to pellet the undissolved solid material.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.2 µm syringe filter into a clean vial.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

-

Detect the Fmoc-L-allothreonine peak by UV absorbance at 265 nm or 301 nm.

-

-

Quantification and Calculation:

-

Determine the concentration of Fmoc-L-allothreonine in the diluted sample by comparing its peak area to a pre-established calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

-

Protocol 2: Standard Dissolution for Peptide Synthesis

This protocol outlines a practical approach for dissolving Fmoc-amino acids for immediate use in coupling reactions.[3]

Procedure:

-

Weigh the desired amount of Fmoc-L-allothreonine into a clean, dry vial.

-

Add the calculated volume of high-purity, amine-free solvent (e.g., DMF).

-

Vortex the vial for 1-2 minutes to suspend the solid.

-

If the solid does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.

-

If solubility remains an issue, gently warm the solution to 37°C with intermittent vortexing.

-

Once dissolved, use the solution immediately for the coupling reaction. For sparingly soluble compounds, preparing a concentrated stock in DMSO and adding a small volume to the primary solvent (e.g., DMF) can be an effective strategy.[3]

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of Fmoc-L-allothreonine.

General Workflow for Fmoc-SPPS

Fmoc-L-allothreonine is primarily used as a building block in Solid-Phase Peptide Synthesis (SPPS).[5][6] The following diagram illustrates its role in the iterative process of peptide chain elongation.

Caption: General workflow of Fmoc solid-phase peptide synthesis (SPPS).

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-allothreonine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Fmoc-L-allothreonine, a critical building block in solid-phase peptide synthesis (SPPS) for the development of peptide-based therapeutics and research tools. Detailed experimental protocols for the N-terminal Fmoc protection of L-allothreonine and subsequent purification by preparative high-performance liquid chromatography (HPLC) and recrystallization are presented. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering clear methodologies and expected quantitative outcomes to facilitate the production of high-purity Fmoc-L-allothreonine.

Introduction

Nα-9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids are fundamental reagents in modern solid-phase peptide synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the α-amino functionality, allowing for an orthogonal protection strategy with acid-labile side-chain protecting groups. L-allothreonine, a diastereomer of L-threonine, is an important non-proteinogenic amino acid incorporated into peptides to modulate their structure, function, and metabolic stability. The ability to efficiently synthesize and purify Fmoc-L-allothreonine in high purity is therefore crucial for the successful synthesis of complex and modified peptides.

This guide details a robust method for the synthesis of Fmoc-L-allothreonine from L-allothreonine and 9-fluorenylmethyl chloroformate (Fmoc-Cl). Furthermore, it provides two effective methods for the purification of the final product: preparative reverse-phase high-performance liquid chromatography (RP-HPLC) and recrystallization. The protocols are presented with the necessary detail to be readily implemented in a standard laboratory setting.

Synthesis of Fmoc-L-allothreonine

The synthesis of Fmoc-L-allothreonine is achieved through the reaction of L-allothreonine with Fmoc-Cl under basic conditions. The following protocol is a representative procedure.

Experimental Protocol: Fmoc Protection of L-allothreonine

Materials:

-

L-allothreonine

-

9-fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Acetone

-

Water (deionized)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round-bottom flask, dissolve L-allothreonine (1.0 eq) and sodium carbonate (2.2 eq) in a mixture of 1,4-dioxane and water (2:1 v/v).

-

Cool the stirred solution to 0 °C in an ice bath.

-

In a separate flask, dissolve Fmoc-Cl (1.05 eq) in acetone.

-

Slowly add the Fmoc-Cl solution to the L-allothreonine solution over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether (2 x 50 mL) to remove unreacted Fmoc-Cl and byproducts like fluorenylmethanol.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate of Fmoc-L-allothreonine should form.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-L-allothreonine as a white solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Fmoc-L-allothreonine.

Purification of Fmoc-L-allothreonine

The crude product from the synthesis typically contains unreacted starting materials and byproducts. High purity is essential for successful peptide synthesis, and this can be achieved through preparative HPLC or recrystallization.

Experimental Protocol: Preparative HPLC Purification

Materials:

-

Crude Fmoc-L-allothreonine

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

Preparative HPLC system with a C18 column

-

Lyophilizer

Procedure:

-

Dissolve the crude Fmoc-L-allothreonine in a minimal amount of a 1:1 mixture of acetonitrile and water containing 0.1% TFA.

-

Filter the solution through a 0.45 µm syringe filter.

-

Set up the preparative HPLC system with a suitable C18 column.

-

Equilibrate the column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in acetonitrile).

-

Inject the sample onto the column.

-

Elute the compound using a linear gradient of acetonitrile (e.g., 5% to 95% Solvent B over 40 minutes).

-

Monitor the elution profile at 265 nm and 280 nm.

-

Collect the fractions corresponding to the main peak of Fmoc-L-allothreonine.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy solid.

Experimental Protocol: Recrystallization

Materials:

-

Crude Fmoc-L-allothreonine

-

Ethyl acetate

-

Hexane

-

Erlenmeyer flask

-

Hot plate/stirrer

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Place the crude Fmoc-L-allothreonine in an Erlenmeyer flask.

-

Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

-

Slowly add hexane to the hot solution until it becomes slightly cloudy.

-

If the solution becomes too cloudy, add a small amount of hot ethyl acetate to redissolve the precipitate.

-

Allow the flask to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold hexane.

-

Dry the crystals under vacuum to obtain pure Fmoc-L-allothreonine.

Purification Workflow Diagram

Technical Guide to the Analytical Characterization of Fmoc-L-allothreonine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Nα-Fmoc-L-allothreonine (Fmoc-allo-Thr-OH). It includes expected analytical data, comprehensive experimental protocols for its use in solid-phase peptide synthesis (SPPS), and methods for its characterization. This document is intended to serve as a valuable resource for researchers in peptide chemistry, drug discovery, and development.

Introduction

Fmoc-L-allothreonine is a derivative of L-allothreonine, a diastereomer of the proteinogenic amino acid L-threonine. The attachment of the fluorenylmethyloxycarbonyl (Fmoc) protecting group to the alpha-amino group makes it a crucial building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The unique stereochemistry of the allothreonine backbone can impart specific conformational properties to synthetic peptides, making it a valuable tool for designing novel therapeutic peptides and peptidomimetics.[1] Accurate characterization of this raw material is essential for ensuring the quality and integrity of the final peptide product.

Physicochemical Properties

The fundamental properties of Fmoc-L-allothreonine are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₉NO₅ | [2] |

| Molecular Weight | 341.36 g/mol | [2] |

| Appearance | White to off-white powder | |

| Stereochemistry | (2S, 3S) | [2] |

Spectroscopic Data

While a comprehensive, experimentally verified dataset for Fmoc-L-allothreonine is not publicly available, the following tables present expected and representative data based on the analysis of closely related compounds and general principles of NMR and MS for Fmoc-protected amino acids.

¹H and ¹³C NMR Spectroscopy

The following are predicted chemical shifts for Fmoc-L-allothreonine. The values for the allothreonine moiety are based on data for unprotected L-allothreonine in aqueous solution,[3] and the Fmoc group shifts are typical for this protecting group. Actual values may vary depending on the solvent and other experimental conditions.

Table 1: Expected ¹H NMR Data (in CDCl₃ or DMSO-d₆)

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Fmoc Group | ||||

| Aromatic CH | 7.85 - 7.90 | d | ~7.5 | 2H |

| Aromatic CH | 7.65 - 7.75 | d | ~7.5 | 2H |

| Aromatic CH | 7.30 - 7.45 | m | - | 4H |

| Fmoc CH | 4.20 - 4.40 | t | ~7.0 | 1H |

| Fmoc CH₂ | 4.10 - 4.25 | d | ~7.0 | 2H |

| Allothreonine Moiety | ||||

| α-CH | ~4.3 | m | - | 1H |

| β-CH | ~3.8 | m | - | 1H |

| γ-CH₃ | ~1.2 | d | ~6.5 | 3H |

| NH | Variable | br s | - | 1H |

| OH | Variable | br s | - | 1H |

| COOH | >10 | br s | - | 1H |

Table 2: Expected ¹³C NMR Data (in CDCl₃ or DMSO-d₆)

| Assignment | Expected Chemical Shift (ppm) |

| Fmoc Group | |

| Carbonyl (C=O) | ~156 |

| Aromatic C (quaternary) | ~144, ~141 |

| Aromatic CH | ~128, ~127, ~125, ~120 |

| Fmoc CH | ~67 |

| Fmoc CH₂ | ~47 |

| Allothreonine Moiety | |

| Carboxyl (C=O) | ~173 |

| α-C | ~60 |

| β-C | ~68 |

| γ-C | ~20 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. The expected exact mass can be calculated from the molecular formula. Fragmentation patterns in MS/MS experiments can provide structural information.

Table 3: Mass Spectrometry Data

| Parameter | Expected Value |

| Molecular Formula | C₁₉H₁₉NO₅ |

| Exact Mass (Monoisotopic) | 341.1263 Da |

| Common Adducts (ESI+) | [M+H]⁺: 342.1336 Da, [M+Na]⁺: 364.1155 Da |

| Common Adducts (ESI-) | [M-H]⁻: 340.1190 Da |

| Major Predicted Fragments | Loss of CO₂ from the carboxyl group, cleavage of the Fmoc group, and fragments corresponding to the allothreonine core. |

Experimental Protocols

The following sections detail the methodologies for the use and characterization of Fmoc-L-allothreonine.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-allothreonine is incorporated into a growing peptide chain using a standard SPPS workflow.[4][5][6] The process is cyclical, involving the deprotection of the N-terminal Fmoc group and subsequent coupling of the next Fmoc-protected amino acid.

Materials:

-

Fmoc-L-allothreonine

-

SPPS resin (e.g., Rink Amide, Wang)[6]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water)[7]

Protocol:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[5]

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the N-terminus of the peptide chain. Wash the resin thoroughly with DMF.[6][8]

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-L-allothreonine (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.[5][9]

-

Add a base (e.g., DIPEA, 6-10 equivalents) to activate the amino acid.[7]

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.[7]

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[7]

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove any side-chain protecting groups.[8]

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of Fmoc-L-allothreonine in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.[9]

-

For ¹H NMR, typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width (e.g., 200-220 ppm) is required.

-

Two-dimensional NMR experiments such as COSY and HSQC can be performed to aid in the assignment of protons and carbons.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of Fmoc-L-allothreonine (e.g., 10-100 µg/mL) in a solvent compatible with electrospray ionization (ESI), such as a mixture of acetonitrile and water, often with a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode.

Data Acquisition:

-

Analyze the sample using an ESI time-of-flight (TOF) or Orbitrap mass spectrometer to obtain high-resolution mass data.[10]

-

Acquire spectra in both positive and negative ion modes to observe different adducts.

-

Perform tandem MS (MS/MS) experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation data for structural confirmation.

Visualized Workflows

The following diagrams illustrate key processes related to the use and analysis of Fmoc-L-allothreonine.

References

- 1. chemimpex.com [chemimpex.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Allothreonine, L- | C4H9NO3 | CID 99289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. benchchem.com [benchchem.com]

- 8. chempep.com [chempep.com]

- 9. rsc.org [rsc.org]

- 10. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Fmoc-L-allothreonine: From Commercial Sources to Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-L-allothreonine, a crucial building block in peptide synthesis. This document covers its commercial availability and pricing, detailed experimental protocols for its incorporation into peptides, and an example of its application in modulating a biological signaling pathway.

Commercial Availability and Pricing

Fmoc-L-allothreonine (Fmoc-allo-L-Thr-OH) is readily available from several commercial suppliers. The pricing can vary based on the purity and quantity required. Below is a summary of representative suppliers and their listed prices. It is important to note that prices are subject to change and may not include shipping and handling fees. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Catalog Number | Purity | Quantity | Price (USD) |

| Chem-Impex | 07046 | ≥ 99% (HPLC) | 1 g | $25.00 |

| 5 g | $110.00 | |||

| 25 g | $530.00 | |||

| BOC Sciences | ≥ 99% (HPLC) | Custom | Inquire | |

| Watanabe Chemical Industries, Ltd. | ≥ 98% (HPLC) | Custom | Inquire | |

| Santa Cruz Biotechnology | sc-269937 | Custom | Inquire | |

| LookChem | ≥ 99% (HPLC) | Custom | Inquire |

Note: This table is for informational purposes only and does not constitute an endorsement of any particular supplier. Prices are as of late 2025 and are subject to change.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 146306-75-4 | [1][2] |

| Molecular Formula | C₁₉H₁₉NO₅ | [1] |

| Molecular Weight | 341.36 g/mol | [1] |

| Appearance | White to off-white powder | [1][2] |

| Purity | Typically ≥ 98% or ≥ 99% (HPLC) | [1][2][3] |

| Storage | 2-8 °C, sealed in a dry environment | [2] |

Experimental Protocols: Incorporation of Fmoc-L-allothreonine in Solid-Phase Peptide Synthesis (SPPS)

The following protocols provide a general framework for the incorporation of Fmoc-L-allothreonine into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). These protocols can be adapted for both manual and automated peptide synthesizers.

General SPPS Workflow

The overall workflow for adding an amino acid in Fmoc-SPPS is a cyclical process.

Detailed Methodologies

Materials:

-

Fmoc-L-allothreonine

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU, HATU, HOBt, DIC)

-

Resin (e.g., Rink Amide, Wang, 2-Chlorotrityl chloride resin) with the growing peptide chain

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

Protocol 1: Fmoc Deprotection

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes.

-

Deprotection: Treat the resin with a solution of 20% piperidine in DMF (v/v) for 5-10 minutes.

-

Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Coupling of Fmoc-L-allothreonine

This protocol describes the activation and coupling of Fmoc-L-allothreonine. The choice of coupling reagent can be critical, especially for sterically hindered amino acids. For L-allothreonine, standard coupling reagents are generally effective.

-

Amino Acid Activation:

-

In a separate vessel, dissolve Fmoc-L-allothreonine (3-5 equivalents relative to the resin loading) in DMF.

-

Add the chosen coupling reagent, for example, HBTU (3 equivalents) and HOBt (3 equivalents), or HATU (2.9 equivalents).

-

Add DIPEA (6-10 equivalents) to the mixture.

-

Allow the pre-activation to proceed for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated Fmoc-L-allothreonine solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The reaction time may be extended for difficult couplings.

-

-

Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Monitoring the Coupling Reaction:

The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test or the bromophenol blue test. If the test indicates incomplete coupling, the coupling step should be repeated.

Protocol 3: Final Cleavage and Deprotection

This protocol is for the final cleavage of the peptide from the resin and the removal of side-chain protecting groups. Note that L-allothreonine itself does not have a side-chain protecting group.

-

Resin Preparation: After the final Fmoc deprotection and any other necessary modifications, wash the peptide-resin with DMF, followed by DCM, and dry it under a vacuum.

-

Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature. The specific cocktail and cleavage time will depend on the resin and the other amino acids in the peptide sequence.

-

Peptide Precipitation: Filter the resin and precipitate the peptide from the cleavage solution by adding cold diethyl ether.

-

Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times.

-

Drying: Dry the precipitated peptide under a vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in a Biological Context: Phytosulfokine (PSK) Signaling in Plants

Peptides containing L-allothreonine have been synthesized to probe and modulate biological processes. An example is the synthesis of an analogue of phytosulfokine (PSK), a plant peptide hormone that plays a role in cell proliferation and differentiation.

A study by van der Krol et al. (2024) described the synthesis of a PSK analogue where the threonine at position 4 was replaced with L-allothreonine (4-allo-Thr PSK).[2] This modification was part of a library of PSK analogues designed to investigate the structure-activity relationship of PSK in plant protoplast regeneration.[2]

The Phytosulfokine Signaling Pathway

The PSK signaling pathway is initiated by the binding of the PSK peptide to its receptor, a leucine-rich repeat receptor-like kinase (LRR-RLK). This binding event triggers a downstream signaling cascade that ultimately leads to changes in gene expression and cellular responses, such as cell division and growth.

The synthesis and biological evaluation of the 4-allo-Thr PSK analogue demonstrated that modifications to the peptide backbone can influence its biological activity.[2] While in this particular study the 4-allo-Thr PSK did not show increased activity compared to the native peptide, it highlights the use of L-allothreonine as a tool to explore the conformational requirements for receptor binding and signaling.[2]

Conclusion

Fmoc-L-allothreonine is a commercially accessible and valuable tool for researchers in peptide chemistry and drug development. Its unique stereochemistry allows for the exploration of novel peptide structures with potentially altered biological activities. The well-established protocols for Fmoc-based solid-phase peptide synthesis can be readily applied to incorporate this non-canonical amino acid into desired peptide sequences. As demonstrated by the example of the phytosulfokine analogue, the inclusion of L-allothreonine in peptide design can provide valuable insights into the structure-activity relationships of bioactive peptides and their interactions with their biological targets.

References

Safety and Handling of Fmoc-L-allothreonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of Fmoc-L-allothreonine. The content is intended for professionals in research, and drug development who utilize this compound in their work.

Chemical and Physical Properties

Fmoc-L-allothreonine is a derivative of the amino acid L-allothreonine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group. This modification is crucial for its application in solid-phase peptide synthesis.[1] The key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-L-allothreonine | [Chem-Impex] |

| Synonyms | Fmoc-allo-L-Thr-OH, Fmoc-L-allo-Threonine | [Chem-Impex] |

| CAS Number | 146306-75-4 | [Chem-Impex] |

| Molecular Formula | C₁₉H₁₉NO₅ | [Chem-Impex, 21] |

| Molecular Weight | 341.36 g/mol | [2][3] |

| Appearance | White to off-white powder | [Chem-Impex] |

| Melting Point | 152 - 159 °C | [Chem-Impex] |

| Purity | ≥ 99% (HPLC) | [Chem-Impex] |

| Storage Conditions | 0 - 8 °C | [Chem-Impex] |

Hazard Identification and Safety Precautions

General Safety Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation risks.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear nitrile or neoprene gloves.[6]

-

Body Protection: Wear a lab coat.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

First Aid Measures

In case of exposure, follow these first-aid procedures:

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention. |

| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.[6] |

| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Handling and Storage

Handling:

-

Avoid creating dust when handling the powdered form.

-

Use dry solvents and equipment to prevent hydrolysis.[6]

-

Handle small quantities whenever possible to minimize risk.[6]

Storage:

-

Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 0 and 8°C. [cite: Chem-Impex]

Accidental Release Measures and Disposal

Accidental Release:

-

Wear appropriate personal protective equipment.

-

Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not allow the material to enter drains or waterways.

Experimental Protocols: Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-allothreonine is a key building block in Fmoc-based solid-phase peptide synthesis.[1] The following is a general protocol for its incorporation into a peptide chain.

Materials:

-

Fmoc-L-allothreonine

-

Resin (e.g., Wang resin, Rink amide resin)

-

Coupling agents (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Solvents (e.g., DMF, DCM)

Protocol:

-

Resin Swelling: Swell the resin in a suitable solvent (e.g., DMF) for at least 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Wash the resin thoroughly with DMF to remove residual piperidine.

-

-

Amino Acid Coupling:

-

Activate the carboxyl group of Fmoc-L-allothreonine by mixing it with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for a sufficient time (typically 1-2 hours).

-

-

Washing: Wash the resin with DMF to remove any unreacted reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Visualizations

The following diagrams illustrate key workflows for the safe handling and use of Fmoc-L-allothreonine.

Caption: General workflow for safe handling of Fmoc-L-allothreonine.

Caption: Key steps in Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-allothreonine.

References

Methodological & Application

Application Notes and Protocols for Fmoc-L-allothreonine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-allothreonine, a diastereomer of the proteinogenic amino acid L-threonine, is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel therapeutic peptides and peptidomimetics.[1] Its unique stereochemistry can significantly influence the conformational properties, biological activity, and proteolytic stability of peptides. The incorporation of L-allothreonine has been noted in the synthesis of complex natural products with potent biological activities, such as the antibiotic Lysobactin (Katanosin B).[2][3]

These application notes provide a comprehensive guide for the efficient incorporation of Fmoc-L-allothreonine in Fmoc-based SPPS protocols. This document outlines recommended coupling strategies to maximize yield and purity, discusses potential side reactions and mitigation strategies, and presents detailed experimental protocols.

Unique Properties and Challenges

The primary challenge in incorporating Fmoc-L-allothreonine, similar to other β-hydroxy-α-amino acids and sterically hindered residues, is the potential for lower coupling efficiencies and increased side reactions compared to standard amino acids. The stereochemical arrangement of the methyl and hydroxyl groups on the β-carbon can influence the accessibility of the N-terminal amine for acylation.

Potential Side Reactions:

-

Epimerization: The chiral integrity of the α-carbon can be compromised under basic conditions, leading to the formation of diastereomeric impurities. This is a general concern in peptide synthesis but can be exacerbated by prolonged coupling times required for sterically hindered residues.[4][5]

-

β-Elimination (Dehydration): The hydroxyl group of the allothreonine side chain can undergo base-catalyzed elimination, particularly during the Fmoc deprotection step with piperidine, leading to the formation of a dehydroamino acid residue.[2]

-

O-acylation: The side-chain hydroxyl group may be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of ester byproducts. While side-chain protection is standard for threonine, incomplete protection or side reactions can still occur.

Recommended Coupling Reagents and Strategies

To overcome the challenges associated with the steric hindrance of Fmoc-L-allothreonine and minimize side reactions, the use of potent coupling reagents is highly recommended.

| Coupling Reagent | Class | Recommended Equivalents (Reagent/Base) | Coupling Time (minutes) | Notes |

| HATU | Aminium Salt | 3.0 / 6.0 (DIPEA) | 30 - 120 | Highly efficient for sterically hindered amino acids. Minimizes epimerization. |

| HBTU | Aminium Salt | 3.0 / 6.0 (DIPEA) | 30 - 120 | A common and effective choice, though HATU is often preferred for challenging couplings. |

| PyAOP | Phosphonium Salt | 3.0 / 6.0 (DIPEA) | 30 - 120 | Strong activating agent, particularly useful for hindered couplings. |

| DEPBT | Phosphonium Salt | 3.0 / 6.0 (DIPEA) | 60 - 240 | Reported to be effective in the synthesis of complex peptides containing β-hydroxylated amino acids, such as in the synthesis of Lysobactin.[2] |

General Recommendations:

-

Double Coupling: For the incorporation of Fmoc-L-allothreonine, a second coupling step is often advisable to ensure complete reaction.

-

Monitoring: The completion of the coupling reaction should be monitored using a qualitative method such as the Kaiser test.

-

Side-Chain Protection: The use of a tert-butyl (tBu) protecting group for the hydroxyl side chain of L-allothreonine is standard practice to prevent O-acylation and minimize dehydration.

Experimental Protocols

Protocol 1: Manual SPPS of a Peptide Containing L-allothreonine

This protocol describes the manual solid-phase synthesis of a model peptide incorporating Fmoc-L-allothreonine using standard Fmoc/tBu chemistry on a Rink Amide resin.

1. Resin Swelling and Fmoc Deprotection:

- Swell Rink Amide resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

- Drain the DMF.

- Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

- Drain the solution.

- Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

- Drain and wash the resin thoroughly with DMF (5 x 1 min), followed by dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min).

2. Coupling of Fmoc-L-allothreonine:

- In a separate vial, dissolve Fmoc-L-allothreonine(tBu)-OH (0.3 mmol, 3 eq.), HATU (0.29 mmol, 2.9 eq.), and HOAt (0.3 mmol, 3 eq.) in DMF (2 mL).

- Add N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Agitate the reaction mixture for 2 hours at room temperature.

- Perform a Kaiser test to check for complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

- Wash the resin with DMF (5 x 1 min).

3. Chain Elongation:

- Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

4. Cleavage and Deprotection:

- After the final Fmoc group is removed, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).

- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

- Filter the resin and collect the filtrate.

- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

- Dry the crude peptide under vacuum.

5. Purification and Analysis:

- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

- Characterize the purified peptide by mass spectrometry to confirm the correct molecular weight.

Visualization of Experimental Workflow and Biological Context

Experimental Workflow for Fmoc-L-allothreonine Incorporation in SPPS

Caption: A generalized workflow for the incorporation of Fmoc-L-allothreonine into a peptide sequence using solid-phase peptide synthesis.

Logical Relationship of Coupling Reagents and Outcomes

Caption: The relationship between the choice of coupling reagent and the expected outcome in the synthesis of peptides containing Fmoc-L-allothreonine.

Proposed Mechanism of Action for Lysobactin (Katanosin B)

Lysobactin, an antibiotic containing L-allothreonine, exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2] Its mechanism of action is believed to involve the disruption of the bacterial cell membrane integrity.

Caption: A simplified signaling pathway illustrating the proposed mechanism of action for the L-allothreonine-containing antibiotic, Lysobactin.

Conclusion

The successful incorporation of Fmoc-L-allothreonine into synthetic peptides requires careful consideration of coupling conditions to overcome steric hindrance and minimize potential side reactions. The use of potent activating reagents such as HATU, PyAOP, or DEPBT, along with appropriate side-chain protection and reaction monitoring, is crucial for achieving high yields and purity. The unique structural contributions of L-allothreonine make it a valuable tool for designing novel peptides with enhanced biological properties, as exemplified by the potent antimicrobial activity of natural products like Lysobactin.

References

- 1. Allothreonine - Wikipedia [en.wikipedia.org]

- 2. Solid-Phase Synthesis of Lysobactin (Katanosin B): Insights into Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Coupling Fmoc-L-allothreonine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as L-allothreonine, into peptide sequences is a critical strategy in medicinal chemistry and drug development. The unique stereochemistry of the β-hydroxyl group in allothreonine can significantly influence peptide conformation, proteolytic stability, and biological activity. Fmoc-L-allothreonine is a key building block for introducing this residue via solid-phase peptide synthesis (SPPS). However, its sterically hindered nature, owing to the β-branched side chain, presents challenges during peptide bond formation, often leading to incomplete coupling and an increased risk of epimerization at the α-carbon.

The selection of an appropriate coupling reagent and optimized reaction conditions are paramount to overcoming these synthetic hurdles. This document provides a comprehensive guide to the selection of coupling reagents for the efficient and stereochemically pure incorporation of Fmoc-L-allothreonine into peptide chains. It includes a comparative analysis of commonly used reagents, detailed experimental protocols, and strategies to minimize epimerization.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing epimerization when incorporating sterically hindered amino acids like Fmoc-L-allothreonine. Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. For challenging couplings, aminium/uronium and phosphonium salt-based reagents are generally preferred due to their higher reactivity.

While direct quantitative comparative studies for Fmoc-L-allothreonine are not extensively documented in a single study, the following table summarizes the characteristics and typical performance of commonly employed coupling reagents for sterically hindered amino acids, which can be extrapolated to Fmoc-L-allothreonine.

| Coupling Reagent | Reagent Type | Typical Coupling Time | General Efficiency for Hindered Residues | Epimerization Risk | Key Advantages | Potential Disadvantages |

| HATU | Aminium/Uronium Salt | 15-60 min | >99% | Very Low | High reactivity, fast kinetics, effective for N-methylated and hindered amino acids.[1][2][3] | Higher cost, potential for guanidinylation of the N-terminus if used in large excess.[2] |

| HCTU | Aminium/Uronium Salt | 15-60 min | >99% | Very Low | Similar reactivity to HATU, often more cost-effective. | Potential for guanidinylation. |

| COMU | Aminium/Uronium Salt | 20-45 min | >99% | Very Low | High reactivity comparable to HATU, with a better safety profile (non-explosive byproducts).[4] | Limited stability in solution over extended periods. |

| PyBOP | Phosphonium Salt | 30-120 min | >98% | Low | Efficient, no risk of guanidinylation. | Byproducts can be difficult to remove in solution-phase synthesis. |

| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 min | 95-98% | Low | Cost-effective, low risk of side reactions like guanidinylation. OxymaPure® is a safer alternative to HOBt.[5] | Slower reaction rates compared to onium salts. |

| DIC/HOBt | Carbodiimide/Additive | 60-180 min | 95-98% | Low to Moderate | Cost-effective. | Slower reaction rates, potential for N-acylurea formation. HOBt has safety concerns (explosive potential).[6] |

Experimental Protocols

The following are detailed protocols for the coupling of Fmoc-L-allothreonine using highly recommended reagents. It is crucial to monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test for primary amines.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with sterically hindered amino acids like Fmoc-L-allothreonine.[1][7]

Materials:

-

Fmoc-L-allothreonine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

-

Reaction vessel for solid-phase synthesis

Procedure:

-

Resin Preparation:

-

Swell the resin-bound peptide in DMF for at least 30 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation (Pre-activation):

-

In a separate vial, dissolve Fmoc-L-allothreonine (3 equivalents relative to resin loading) in DMF.

-

Add HATU (2.9 equivalents) to the amino acid solution.

-

Add DIPEA (6 equivalents) to the mixture.

-

Allow the pre-activation to proceed for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.

-

-

Monitoring and Washing:

-

Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive (blue beads), a second coupling may be necessary.

-

Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Protocol 2: Coupling using COMU

COMU is an excellent alternative to HATU, offering comparable efficiency with an improved safety profile.

Materials:

-

Fmoc-L-allothreonine

-

COMU® ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

-

Reaction vessel for solid-phase synthesis

Procedure:

-

Resin Preparation:

-

Follow the same procedure as in Protocol 1 for resin swelling and Fmoc deprotection.

-

-

Amino Acid Activation and Coupling (In-situ):

-

In a separate vial, dissolve Fmoc-L-allothreonine (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the mixture.

-

Immediately add the solution to the deprotected resin.

-

-

Coupling Reaction:

-

Agitate the reaction mixture at room temperature for 30-60 minutes.

-

-

Monitoring and Washing:

-

Monitor the reaction completion with the Kaiser test.

-

Upon completion, wash the resin with DMF (3-5 times).

-

Protocol 3: Coupling using DIC/OxymaPure®

This protocol provides a cost-effective method with a good safety profile, suitable for many applications.[5]

Materials:

-

Fmoc-L-allothreonine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Resin-bound peptide with a free N-terminal amine

-

Reaction vessel for solid-phase synthesis

Procedure:

-

Resin Preparation:

-

Follow the same procedure as in Protocol 1 for resin swelling and Fmoc deprotection.

-

-

Coupling Reaction:

-

To the deprotected resin, add a solution of Fmoc-L-allothreonine (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the resin suspension.

-

-

Reaction Time:

-

Agitate the reaction mixture at room temperature for 1-3 hours.

-

-

Monitoring and Washing:

-

Monitor the reaction completion with the Kaiser test.

-

Once complete, wash the resin with DMF (3-5 times).

-

Minimizing Epimerization

Epimerization is a critical side reaction that can compromise the stereochemical integrity of the final peptide. For β-hydroxy-α-amino acids like allothreonine, the risk of epimerization can be elevated. The following strategies are recommended to minimize this side reaction:

-

Choice of Coupling Reagent: Utilize coupling reagents known for low epimerization rates, such as those based on HOAt (e.g., HATU) or OxymaPure® (e.g., COMU).[4]

-

Base Selection: Employ sterically hindered, non-nucleophilic bases like DIPEA or 2,4,6-collidine.

-

Pre-activation Time: Keep the pre-activation time to a minimum, as the activated amino acid is susceptible to epimerization over time. In-situ activation is often preferred.

-

Reaction Temperature: Perform couplings at room temperature. Elevated temperatures can increase the rate of epimerization.[5]

-

Carbodiimide Additives: When using carbodiimides like DIC, the addition of an epimerization-suppressing agent such as OxymaPure® or HOAt is essential.[5]

Visualization of the Coupling Workflow

The following diagram illustrates the key steps in the solid-phase synthesis workflow for the incorporation of Fmoc-L-allothreonine.

Caption: Workflow for Fmoc-L-allothreonine coupling in SPPS.

Conclusion

The successful incorporation of Fmoc-L-allothreonine in SPPS is highly dependent on the selection of the coupling reagent and optimization of reaction conditions. For this sterically demanding amino acid, the use of highly reactive uronium/aminium or phosphonium salt-based reagents such as HATU and COMU is strongly recommended to achieve high coupling efficiencies. Standard carbodiimide methods can also be effective, particularly with the use of epimerization-suppressing additives like OxymaPure®. By following the detailed protocols and considering the strategies to minimize epimerization outlined in these application notes, researchers can confidently synthesize allothreonine-containing peptides with high purity and yield for their research and drug development endeavors.